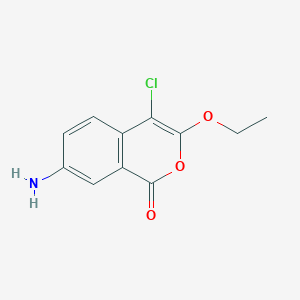

7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one

Description

Properties

IUPAC Name |

7-amino-4-chloro-3-ethoxyisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-2-15-11-9(12)7-4-3-6(13)5-8(7)10(14)16-11/h3-5H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPYHSIRELTTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489281 | |

| Record name | 7-Amino-4-chloro-3-ethoxy-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62252-30-6 | |

| Record name | 7-Amino-4-chloro-3-ethoxy-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one typically involves the reaction of 4-chloro-3-ethoxy-1H-isochromen-1-one with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

Substitution: The chloro group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines in polar aprotic solvents.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted isochromenones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one has been investigated for its potential therapeutic effects, particularly due to its biological activities:

Biological Activities:

- Antimicrobial Properties: Exhibits activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity: Studies suggest it may inhibit enzymes involved in cell proliferation, presenting potential as an anticancer agent .

Case Study: Anticancer Mechanism

Research has shown that this compound can bind to specific molecular targets, altering enzyme activities linked to cancer progression. For instance, it has been evaluated for its inhibitory effects on serine proteases, which are critical in cancer metastasis .

Biological Target Interaction

Interaction studies have focused on the binding affinity of this compound to various biological targets. Techniques such as molecular modeling and binding assays have been employed to elucidate its pharmacodynamics .

Material Development

The compound is also utilized in the development of new materials:

- Dyes and Pigments: Its unique structure allows for applications in synthesizing dyes with specific properties.

Comparison with Similar Compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 7-Amino-4-methylcoumarin | Contains an amino group and methyl substituent | Known for fluorescence properties |

| 4-Chloroisocoumarin | Lacks amino and ethoxy groups | Used primarily as an intermediate in organic synthesis |

| 6-Aminoquinolone | Contains an amino group but different ring structure | Exhibits antibacterial activity |

Mechanism of Action

The mechanism of action of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Alkoxy Chain Length : Replacing the ethoxy group (C₂H₅O) in the target compound with a propoxy group (C₃H₇O) increases molecular weight by ~14 g/mol and XLogP3 by ~0.5 units, enhancing lipophilicity . This modification could improve membrane permeability in drug design.

- Halogen vs.

- Sulfur vs. Oxygen Heteroatoms: The sulfur atom in 7-methoxy-3-phenyl-1H-isothiochromen-4-one increases topological polar surface area (TPSA: 51.6 vs.

Biological Activity

7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 239.66 g/mol. This compound features an amino group, a chloro substituent, and an ethoxy group, which contribute to its unique properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For instance, it has been shown to inhibit enzymes involved in cell proliferation, which may contribute to its anticancer properties.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties. In vitro studies have demonstrated its effectiveness against certain viral strains, suggesting potential applications in the development of antiviral therapies.

Anticancer Activity

The compound has shown promise in anticancer research. It appears to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Studies have indicated that it may affect signaling pathways critical for tumor growth and survival.

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses significant activity against a range of bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 7-Amino-4-methylcoumarin | Contains an amino group and methyl substituent | Known for fluorescence properties |

| 4-Chloroisocoumarin | Lacks amino and ethoxy groups | Used primarily as an intermediate in organic synthesis |

| 6-Aminoquinolone | Contains an amino group but different ring structure | Exhibits antibacterial activity |

The ethoxy group in this compound enhances its solubility and biological membrane penetration, potentially increasing its efficacy compared to analogs.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry explored the effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.

- Antiviral Efficacy : Research conducted by Pharmaceutical Research evaluated the antiviral effects against influenza virus, showing that the compound reduced viral replication in infected cells by modulating host cell pathways.

- Antimicrobial Activity : An investigation reported in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential use in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-amino-4-chloro-3-ethoxy-1H-isochromen-1-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted precursors under acidic or basic conditions. For example, chlorination and ethoxylation steps may require controlled temperatures (e.g., 60–80°C) to avoid side reactions like over-alkylation. Ethoxy group introduction via nucleophilic substitution (e.g., using NaOEt in ethanol) must balance steric hindrance and reactivity . Yield optimization may involve catalytic systems (e.g., DMAP for acylation) or microwave-assisted synthesis to reduce reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Combine -NMR, -NMR, and IR spectroscopy. In -NMR, expect signals for the amino group (~δ 5.0–6.0 ppm, broad), ethoxy protons (δ 1.3–1.5 ppm for CH, δ 3.8–4.2 ppm for CH), and aromatic protons (δ 6.5–8.0 ppm). IR should show C=O stretch (~1700 cm) and N-H bends (~1600 cm) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation. Store in amber vials at –20°C to prevent photodegradation of the chromenone core. Thermal gravimetric analysis (TGA) can identify decomposition thresholds (~150–200°C) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) can predict the compound’s reactivity or biological activity?

- Methodological Answer : Use density functional theory (DFT) to model electron distribution, focusing on the amino and ethoxy groups’ nucleophilic/electrophilic sites. For biological activity, perform molecular docking with target proteins (e.g., kinase enzymes) using AutoDock Vina, prioritizing hydrogen bonding with the amino group and hydrophobic interactions with the chloro substituent .

Q. How can researchers resolve contradictions in reported spectral data for structurally analogous compounds?

- Methodological Answer : Cross-validate data using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC). For example, conflicting -NMR signals in similar chromenones may arise from tautomerism; variable-temperature NMR can identify dynamic equilibria .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound in antimicrobial studies?

- Methodological Answer : Systematically modify substituents (e.g., replace ethoxy with methoxy) and assay against Gram-negative/-positive bacteria. Use regression analysis to correlate logP values (from HPLC) with biofilm inhibition. Address solubility issues via co-solvents (e.g., DMSO-water mixtures) .

Q. How does the compound interact with common solvents or reagents in catalytic systems, and what byproducts are observed?

- Methodological Answer : Monitor reactions via LC-MS to detect intermediates. For example, ethoxy group cleavage under strong acids (e.g., HSO) may form 7-amino-4-chloroisochromenone. Mitigate this using milder acids (e.g., AcOH) or protective groups (e.g., Boc for the amino group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.